molecular formula C15H12Br2N2O2S B12455125 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide

3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B12455125
M. Wt: 444.1 g/mol
InChI Key: PJEZLJZMVYTLHV-UHFFFAOYSA-N
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Description

3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine atoms, a carbamothioyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid, 4-bromoaniline, and bromine.

    Formation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride under reflux conditions.

    Amidation: The 4-methoxybenzoyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form 3-bromo-4-methoxybenzamide.

    Bromination: The final step involves the bromination of the benzamide using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of amines and thiols.

Scientific Research Applications

3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme inhibition.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other electronic materials.

    Chemical Biology: The compound is used in the design of chemical probes to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The presence of bromine atoms and the carbamothioyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide
  • 3-bromo-N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide
  • 3-bromo-N-[(4-methylphenyl)carbamothioyl]-4-methoxybenzamide

Uniqueness

3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties. The methoxy group also contributes to its electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H12Br2N2O2S

Molecular Weight

444.1 g/mol

IUPAC Name

3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C15H12Br2N2O2S/c1-21-13-7-2-9(8-12(13)17)14(20)19-15(22)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,18,19,20,22)

InChI Key

PJEZLJZMVYTLHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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